molecular formula C6H13NO B184855 cis-2-Aminocyclohexanol CAS No. 931-15-7

cis-2-Aminocyclohexanol

Cat. No. B184855
CAS RN: 931-15-7
M. Wt: 115.17 g/mol
InChI Key: PQMCFTMVQORYJC-WDSKDSINSA-N
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Description

Cis-2-Aminocyclohexanol (ACH) is an important organic molecule that has been studied extensively in recent years due to its potential applications in a variety of fields. ACH is a cyclic secondary amine with a molecular formula of C6H13NO2. It is a colorless liquid with a slightly pungent odor. It is soluble in water, alcohol, and most organic solvents. ACH is a versatile molecule that can be used as a building block to synthesize a variety of compounds. It has been studied for its potential applications in pharmaceuticals, agrochemicals, and materials science.

Scientific research applications

  • Synthesis and Protective Effectiveness for Anticholinesterase Poisoning:

    • Cis-2-Aminocyclohexanol has been synthesized and investigated for its role in counteracting anticholinesterase poisoning. Researchers explored its effectiveness in protecting against sarin poisoning, highlighting its potential application in medical countermeasures against chemical warfare agents (Bannard & Parkkari, 1970).
  • Method Development for Large-Scale Synthesis:

    • A selective and practical approach for the formation of cis-1,4-aminocyclohexanol has been developed, featuring a one-pot imine formation/Lewis acid-directed imine reduction. This method is particularly noteworthy for its scalability, which is crucial for industrial applications (Gallou et al., 2010).
  • Application in Asymmetric Catalysis:

    • Cis-2-Aminocyclohexanol derivatives have been successfully used as ligands in asymmetric catalysis. The efficient protocol for the resolution of these derivatives, resulting in high enantiomeric excess, indicates their utility in producing optically active compounds (Schiffers et al., 2006).
  • Biological Evaluation of Cancer Treatment Metabolites:

    • The compound has been employed in the synthesis and biological evaluation of major metabolites related to cancer treatment. Specifically, it was used in the study of metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea, a chemotherapeutic agent (Johnston, McCaleb, & Montgomery, 1975).
  • Chemoenzymatic Syntheses in Pharmacology:

    • Cis-2-Aminocyclohexanol has been a focus in chemoenzymatic syntheses for generating enantiomers of pharmacologically interesting compounds. This highlights its role in synthesizing various ligands and pharmaceuticals (González‐Sabín et al., 2013).
  • Continuous Flow Synthesis in Pharmaceutical Manufacturing:

    • Its derivatives have been utilized in the development of continuous flow processes for synthesizing active pharmaceutical ingredients, demonstrating its importance in modern pharmaceutical manufacturing techniques (Szabó et al., 2019).

properties

IUPAC Name

(1R,2S)-2-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCFTMVQORYJC-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Aminocyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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